molecular formula C15H15NO B8666620 {4-[(Methylamino)methyl]phenyl}(phenyl)methanone CAS No. 62713-06-8

{4-[(Methylamino)methyl]phenyl}(phenyl)methanone

Cat. No. B8666620
M. Wt: 225.28 g/mol
InChI Key: PQUKCYRIJUMABV-UHFFFAOYSA-N
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Patent
US05859084

Procedure details

22 g of 4-(N-acetyl-N-methylaminomethyl)benzophenone are refluxed in 100 mL of 1:1 -HCl/water mixture (by volume) for 7 hours. From the reaction mixture there are isolated 16 g of 4-(N-methylaminomethyl)benzophenone. HNMR: δ=1.7 (1H, NH), 2.5 (3H, NCH3), 3.9 (2H, NCH2), 7.1-7.4 (9H, aromatics).
Name
4-(N-acetyl-N-methylaminomethyl)benzophenone
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH2:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1)C)(=O)C.Cl.O>>[CH3:1][NH:4][CH2:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:12])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
4-(N-acetyl-N-methylaminomethyl)benzophenone
Quantity
22 g
Type
reactant
Smiles
C(C)(=O)N(C)CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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